An In-depth Technical Guide to the Physicochemical Properties of 4-(tert-Butyl)-2-methoxy-6-methylphenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(tert-Butyl)-2-methoxy-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-(tert-Butyl)-2-methoxy-6-methylphenol, a substituted phenolic compound of interest in various chemical and pharmaceutical research domains. In the context of drug development, a thorough understanding of these properties is paramount for formulation, stability, and pharmacokinetic profiling. This document synthesizes available data, outlines experimental protocols for property determination, and provides insights into the practical application of this knowledge.
Chemical Identity and Molecular Structure
4-(tert-Butyl)-2-methoxy-6-methylphenol, identified by the CAS Number 32565-44-9 , is an aromatic organic compound.[1] Its molecular structure consists of a phenol ring substituted with a tert-butyl group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This specific arrangement of functional groups dictates its chemical behavior and physical properties.
The sterically hindering tert-butyl and methyl groups flanking the hydroxyl and methoxy groups, respectively, play a significant role in the molecule's reactivity, particularly its antioxidant potential, by stabilizing the phenoxyl radical.
Figure 2: Proposed synthesis pathway for 4-(tert-Butyl)-2-methoxy-6-methylphenol.
Experimental Protocol: Proposed Friedel-Crafts Alkylation
This protocol is adapted from established procedures for the alkylation of phenols. [2] Objective: To introduce a tert-butyl group at the para-position of 2-methoxy-6-methylphenol.
Materials:
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2-Methoxy-6-methylphenol
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tert-Butanol (or isobutylene)
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Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like Amberlyst-15 for easier work-up)
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Anhydrous solvent (e.g., heptane or cyclohexane)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-methoxy-6-methylphenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
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Catalyst Addition: Carefully add the acid catalyst to the stirred solution. If using a solid acid catalyst, it can be added directly. If using a strong mineral acid, it should be added dropwise and with cooling.
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Alkylation: Heat the reaction mixture to a suitable temperature (typically between 60-100 °C, depending on the catalyst and solvent). From the dropping funnel, add tert-butanol dropwise over a period of 1-2 hours.
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Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid acid catalyst was used, it can be removed by filtration. If a mineral acid was used, quench the reaction by carefully adding it to a stirred solution of saturated sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic and Analytical Characterization
Definitive structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While experimental spectra for 4-(tert-Butyl)-2-methoxy-6-methylphenol are not widely published, the expected spectral characteristics can be predicted based on its structure.
Figure 3: A general experimental workflow for the synthesis and characterization of 4-(tert-Butyl)-2-methoxy-6-methylphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons (a sharp singlet around 1.3 ppm), the methoxy protons (a singlet around 3.8 ppm), the methyl protons (a singlet around 2.2 ppm), and the phenolic hydroxyl proton (a broad singlet, the chemical shift of which will be concentration and solvent dependent). The aromatic protons should appear as two singlets or two doublets with a small meta-coupling constant, reflecting their distinct chemical environments.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the quaternary carbon of the tert-butyl group, the carbons of the methyl groups, the aromatic carbons, and the carbon of the methoxy group. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 194. Fragmentation patterns would likely involve the loss of a methyl group (M-15) from the tert-butyl or methoxy group, and potentially the loss of the entire tert-butyl group (M-57).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹. Characteristic C=C stretching bands for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group should be present around 1250 cm⁻¹.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-(tert-Butyl)-2-methoxy-6-methylphenol is not readily available, general precautions for handling substituted phenols should be strictly followed. Many phenolic compounds are known to be skin and eye irritants. [3][4][5] General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
Toxicological Profile: Specific toxicological data for 4-(tert-Butyl)-2-methoxy-6-methylphenol is limited. However, related phenolic antioxidants have been studied for their biological activities, including potential anti-inflammatory and phytotoxic effects. [6][7]Given the structural similarities to other butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) derivatives, a cautious approach to handling is warranted until more specific toxicological data becomes available.
Conclusion and Future Directions
4-(tert-Butyl)-2-methoxy-6-methylphenol is a substituted phenol with potential applications in various fields of chemical research and development. This guide has provided a summary of its known physicochemical properties and has proposed methodologies for its synthesis and characterization. The significant lack of publicly available experimental data underscores the need for further empirical studies to fully elucidate its properties. For professionals in drug development, the foundational data and protocols presented here serve as a starting point for incorporating this molecule into research programs. Future work should focus on the experimental determination of its melting point, boiling point, pKa, and solubility in various pharmaceutically relevant solvents, as well as a comprehensive toxicological evaluation.
References
- PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. National Center for Biotechnology Information.
- BenchChem. (2025). 2-Bromo-4-tert-butyl-6-methylphenol synthesis pathway.
- BLDpharm. (n.d.). 32565-44-9|4-(tert-Butyl)-2-methoxy-6-methylphenol.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-6-tert-butyl-4-methoxymethylphenol.
- U.S. Environmental Protection Agency. (n.d.). 4-tert-Butyl-2-(hexadecan-2-yl)-6-methylphenol. CompTox Chemicals Dashboard.
- TCI Chemicals. (2025, June 27). SAFETY DATA SHEET: 2,6-Di-tert-butyl-4-methoxyphenol.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 2-Methoxy-4-methylphenol.
- CPAchem. (2024, January 30). Safety data sheet: 2,6-Di-tert-butyl-4-methylphenol.
- BenchChem. (2025). Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes and Protocols.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,6-Di-tert-butyl-4-methylphenol.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). 2,4-Di-tert-butylphenol.
- BenchChem. (2025). Spectroscopic Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview.
- ResearchGate. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol.
- mzCloud. (2014, December 5). 2 2' Methylenebis 4 methyl 6 tert butylphenol.
- Cheméo. (n.d.). Chemical Properties of 4-sec-Butyl-2-tert-butyl-6-hydroxym ethyl-phenol.
- In Vivo. (2015, April 15). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations.
- MDPI. (2024, December 25). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil.
- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylphenol.
- Google Patents. (n.d.). JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol.
- ResearchGate. (n.d.). About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6.
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